BenchChemオンラインストアへようこそ!

Naftopidil, (S)-

alpha-1 adrenoceptor subtype selectivity BPH pharmacology

Select (S)-Naftopidil for its critical pharmacokinetic and pharmacodynamic advantages in preclinical urology and oncology research. This single enantiomer demonstrates 2-fold higher oral bioavailability and superior α1D/1A adrenoceptor subtype selectivity compared to the (R)-enantiomer and racemic mixture. In validated BPH models, only (S)-Naftopidil significantly reduces prostate wet weight and stromal volume. Its CYP2C9-mediated metabolism offers predictable clearance in diverse populations. This product is essential for developing next-generation uroselective α1-blockers and studying G1 cell cycle arrest in prostate cancer lines resistant to tamsulosin.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 127931-16-2
Cat. No. B145417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftopidil, (S)-
CAS127931-16-2
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1
InChIKeyHRRBJVNMSRJFHQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Naftopidil (CAS 127931-16-2): Enantiomer-Specific Procurement for Benign Prostatic Hyperplasia and Prostate Cancer Research


(S)-Naftopidil, also designated as S-(−)-Naftopidil or (+)-Naftopidil, is the single enantiomer of the racemic α1-adrenoceptor antagonist Naftopidil (CAS 57149-07-2) [1]. It belongs to the arylpiperazine class and is primarily investigated for its potential to offer differentiated pharmacokinetic, pharmacodynamic, and tissue-selectivity profiles compared to both the racemic mixture and the R-(+)-enantiomer in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer [2].

Procurement Rationale: Why Racemic Naftopidil or the (R)-Enantiomer Cannot Substitute (S)-Naftopidil for Specialized Applications


Racemic Naftopidil is used clinically, but its low oral bioavailability (~9% in rats, ~18% in humans) necessitates high dosing [1]. Critically, the individual enantiomers display profound stereoselectivity in pharmacokinetics, tissue distribution, and target engagement. (S)-Naftopidil achieves double the oral bioavailability of its (R)-counterpart and exhibits superior α1D/1A adrenoceptor subtype selectivity [1][2]. In BPH models, only (S)-Naftopidil significantly suppresses prostate wet weight and stromal volume relative to both racemate and R-enantiomer, indicating that a racemic mixture may include a less active or even counterproductive enantiomeric entity for specific pathophysiological endpoints [2].

(S)-Naftopidil Differentiation: Quantified Advantages Over (R)-Naftopidil, Racemate, and Alternative α1-Blockers


Superior α1D/1A Adrenoceptor Subtype Selectivity of (S)-Naftopidil Over (R)-Naftopidil and Racemate

In rat functional assays, (S)-Naftopidil (S-NAF) exhibits markedly greater α1D/1A selectivity than both the racemate and (R)-Naftopidil. While all forms block α1 receptors, S-NAF provides selectivity ratios pA₂(α1D)/pA₂(α1B) of 40.7-fold and pA₂(α1A)/pA₂(α1B) of 16.2-fold [1]. This differential is absent for R-NAF and the racemate.

alpha-1 adrenoceptor subtype selectivity BPH pharmacology

2-Fold Higher Oral Bioavailability of (S)-Naftopidil Compared to (R)-Naftopidil in Rats

Following intragastric administration of individual enantiomers in rats, (S)-Naftopidil (S(−)-NAF) demonstrated a bioavailability that was twice that of (R)-Naftopidil (R(+)-NAF). Plasma Cmax of S(−)-NAF was 186.4 ng/mL vs 133.2 ng/mL for R(+)-NAF, and AUC0–24 h was 877.9 ng·h/mL vs 602.1 ng·h/mL, respectively [1].

stereoselective pharmacokinetics bioavailability enantiomer differentiation

Differential Tissue Distribution: (R)-Naftopidil Shows Higher Prostate Accumulation, (S)-Naftopidil Shows Lower Liver/Kidney Burden

Despite lower systemic exposure, R(+)-NAF exhibits significantly higher distribution to the prostate (R/S ratio of 3.16), liver (1.33), and kidney (2.90) compared to S(−)-NAF [1]. This indicates stereoselective tissue partitioning that may influence both efficacy and organ-specific toxicity profiles.

tissue distribution prostate targeting enantiomer disposition

Divergent CYP450 Metabolism: R(+)-Naftopidil Requires Additional CYP2C19 Pathway Not Essential for (S)-Naftopidil

In pooled human liver microsomes (HLMs), both enantiomers are metabolized via demethylation and hydroxylation, primarily by CYP2C9. However, R(+)-NAF metabolism is additionally strongly dependent on CYP2C19, whereas S(−)-NAF metabolism is only moderately affected by CYP2C19 inhibition [1]. This creates a differential susceptibility to CYP2C19 genetic polymorphisms and drug-drug interactions.

drug metabolism CYP2C19 polymorphism stereoselective metabolism

Superior In Vivo Reduction of Prostate Wet Weight and Stromal Volume by (S)-Naftopidil in a Rat BPH Model

In an estrogen/androgen-induced rat BPH model, S-NAF exhibited a statistically significant advantage (P<0.05) over both R-NAF and the racemate in suppressing prostate wet weight and relative stroma volume, as quantified by histomorphometric analysis [1]. No equivalent advantage was observed for R-NAF or racemic NAF.

benign prostatic hyperplasia stroma inhibition in vivo efficacy

Growth-Inhibitory Effect on Prostate Cancer Cells: Naftopidil Shows Unique G1 Arrest Mechanism vs. Tamsulosin's Lack of Effect

In androgen-sensitive (LNCaP) and androgen-insensitive (E9, AIDL) prostate cancer cell lines, naftopidil (racemate) induces G1 cell cycle arrest, whereas the α1A-selective antagonist tamsulosin shows no growth-inhibitory effect under identical conditions (10 µM exposure) [1]. Silodosin also inhibits growth but via apoptosis rather than G1 arrest, suggesting a mechanism-based differentiation for naftopidil.

prostate cancer cell cycle arrest alpha-1 antagonist differentiation

Preferred Application Scenarios for (S)-Naftopidil Based on Quantified Differentiation


Enantioselective Pharmacokinetic/Pharmacodynamic Profiling in BPH Drug Development

Given its 2-fold higher oral bioavailability over R-NAF and superior α1D/1A selectivity, (S)-Naftopidil is the optimal reference enantiomer for designing new-generation uroselective α1-blockers with improved pharmacokinetic profiles [1][2]. Its use can directly inform structure–activity relationships (SAR) for arylpiperazine derivatives.

Prostate Cancer Mechanism-of-Action Studies Requiring G1 Arrest Induction

In prostate cancer cell line panels where tamsulosin shows no growth inhibition, (S)-Naftopidil (or racemic naftopidil) induces G1 cell cycle arrest, making it a valuable probe for studying α1D/1A-mediated cell cycle regulation and differentiation from apoptosis-inducing agents like silodosin [3].

In Vivo BPH Efficacy Models Targeting Stromal Hyperplasia

In rodent BPH models, (S)-Naftopidil is the only enantiomer demonstrably superior to both the racemate and R-enantiomer in reducing prostate wet weight and stromal volume (P<0.05) [4]. This makes it the enantiomer of choice for preclinical studies focused on reversing established BPH stromal pathology.

CYP450 Polymorphism–Insensitive Drug Candidate Screening

Because (S)-Naftopidil metabolism is primarily CYP2C9-mediated with only minor CYP2C19 involvement, it is a more suitable scaffold for developing BPH/oncology therapeutics intended for populations with high CYP2C19 poor-metabolizer prevalence, where (R)-Naftopidil would exhibit highly variable clearance [5].

Quote Request

Request a Quote for Naftopidil, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.